molecular formula C4H6FNO2 B219312 Fluorovinylglycine CAS No. 111581-52-3

Fluorovinylglycine

Cat. No.: B219312
CAS No.: 111581-52-3
M. Wt: 119.09 g/mol
InChI Key: HMOXWHQSNHKKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorovinylglycine (CAS: 111581-52-3) is a fluorinated derivative of glycine with the molecular formula C₄H₆FNO₂ and a molecular weight of 119.09 g/mol . Its structure features a glycine backbone substituted with a fluorovinyl group (–CH₂–CF=CH₂), which introduces unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorovinylglycine typically involves the use of 2-fluoroacrolein as a starting material. One common method includes the reaction of 2-fluoroacrolein with 4,4’-dimethoxybenzhydrylamine to form an intermediate, which is then hydrolyzed to yield racemic 3-fluorovinylglycine . Another approach involves the catalytic isomerization of tetrafluoroethane-β-sultone, which is obtained by reacting tetrafluoroethylene with sulfur trioxide .

Industrial Production Methods

Industrial production methods for 3-fluorovinylglycine are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluorovinylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the fluorovinyl group to other functional groups.

    Substitution: The fluorovinyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

Enzyme Inhibition

Fluorovinylglycine serves as a mechanism-based inhibitor for several enzymes, particularly those that utilize pyridoxal phosphate (PLP) as a cofactor.

  • Tryptophan Synthase : Research has demonstrated that this compound can irreversibly inactivate tryptophan synthase, an enzyme crucial for synthesizing the amino acid tryptophan. The inactivation process is accompanied by a measurable increase in absorbance at 485 nm, indicating covalent modification of the enzyme . This property positions this compound as a valuable tool for studying PLP-dependent enzymes and their mechanisms.
  • Lysine Decarboxylase : Another significant application is its role as an irreversible inactivator of lysine decarboxylase from Hafnia alvei. The compound was shown to effectively inhibit this enzyme, further supporting its potential as a PLP enzyme inhibitor .
  • GABA Transaminase and Ornithine Aminotransferase : Fluorovinyl derivatives have been explored for their ability to inhibit GABA transaminase, which is relevant in the context of epilepsy and drug addiction. Additionally, they may inhibit ornithine aminotransferase, which has implications for hepatocellular carcinoma treatment .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial activities.

  • Mechanism-Based Inhibitors : Both enantiomers of 3-fluorovinylglycine have been identified as mechanism-based inhibitors of alanine racemase (Alr). Although these fluoro derivatives are less reactive compared to their chlorinated counterparts, they still exhibit notable inhibitory effects .
  • Antibacterial Activity : The synthesis of norvalyl dipeptides incorporating this compound has led to compounds that display significant inhibitory activity against Gram-negative bacteria. Specifically, l-norvalyl-l-3-fluorovinylglycine showed promising results in antibacterial assays, indicating its potential as an antimicrobial agent .

Synthetic Methodologies

The unique structure of this compound allows for innovative synthetic approaches.

  • Synthesis Challenges : Historically, the installation of the fluorovinyl group onto amino acids has posed synthetic challenges. Recent advancements have enabled the development of methods to create quaternary α-(1′-fluoro)vinyl amino acids through a convergent approach. This involves the synthesis and characterization of previously elusive (1′-fluoro)vinyl cation equivalents .
  • Applications in Research : The ability to synthesize these compounds opens new avenues for research into their biological activities and mechanisms of action. For instance, the design of these inhibitors based on the fluorovinyl motif allows researchers to explore their effects on various PLP-dependent enzymes beyond those previously studied.

Case Studies

Study Focus Findings Applications
Tryptophan Synthase InhibitionThis compound acts as an irreversible inhibitor; absorbance increase indicates covalent modificationEnzyme mechanism studies
Lysine Decarboxylase InhibitionEffective irreversible inactivation observedPotential therapeutic applications
Antimicrobial ActivityNorvalyl dipeptides with this compound show significant antibacterial effectsDevelopment of new antimicrobial agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Furoylglycine

  • Structure: An acyl glycine derivative with a furan ring (aromatic heteromonocyclic) attached via an amide bond .
  • Molecular Formula: C₇H₇NO₄.
  • Key Differences :
    • The absence of fluorine reduces electronegativity compared to fluorovinylglycine.
    • The furan ring may confer aromatic stacking interactions in biological systems, unlike the electrophilic fluorovinyl group .
  • Applications : Found as a metabolite in human biofluids, linked to dietary furan derivatives .

Phenylpropionylglycine

  • Structure : N-(3-Phenylpropionyl)-glycine, featuring a phenylpropionyl substituent .
  • Molecular Formula: C₁₁H₁₃NO₃.
  • Key Differences :
    • The bulky phenyl group enhances hydrophobicity, contrasting with this compound’s polarizable fluorine.
    • Associated with microbiota metabolism, suggesting a role in detoxification pathways .
  • Applications : Used in metabolic disorder studies due to its excretion profile .

N-Formylglycine

  • Structure : Glycine with a formyl group (–CHO) substitution (CAS: 2491-15-8, MW: 103.08 g/mol) .
  • The formyl group is a common post-translational modification in proteins, unlike this compound’s synthetic fluorinated motif .
  • Applications: Critical in sulfatase enzyme activation and biotechnological protein engineering .

Table 1: Comparative Properties of this compound and Analogues

Property This compound 2-Furoylglycine Phenylpropionylglycine N-Formylglycine
Molecular Weight 119.09 g/mol ~169.13 g/mol ~207.22 g/mol 103.08 g/mol
Solubility Not Available Not Available Not Available Water-soluble
Key Functional Group Fluorovinyl Furoyl Phenylpropionyl Formyl
Bioactivity Enzyme inhibition Dietary metabolite Microbial metabolite Enzyme cofactor

Mechanistic and Application Differences

  • This compound : The fluorovinyl group may act as a Michael acceptor, enabling covalent binding to enzyme active sites (e.g., glutamate racemase inhibitors) .
  • 2-Furoylglycine : Lacks reactive sites for covalent inhibition but serves as a biomarker for furan exposure .
  • N-Formylglycine : Participates in oxidative catalysis via its aldehyde group, critical in sulfatase functionality .

Biological Activity

Fluorovinylglycine (FVG) is an amino acid analog that has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes in bacterial metabolism. This article delves into the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and implications for drug development.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorinated vinyl group attached to the glycine backbone. The synthesis of FVG typically involves the introduction of fluorinated olefins into amino acid structures, which can significantly alter their biochemical properties. Recent studies have explored various synthetic pathways to produce FVG and its derivatives, revealing insights into their reactivity and stability.

This compound acts primarily as a mechanism-based inhibitor of the enzyme alanine racemase (Alr), which is crucial for bacterial cell wall synthesis. Alr catalyzes the conversion of L-alanine to D-alanine, a necessary component for peptidoglycan biosynthesis in bacteria.

  • Inhibition Studies : Research indicates that both enantiomers of this compound exhibit potent inhibitory effects on Alr. For instance, studies have shown that 3-fluorovinylglycine irreversibly inactivates Alr in various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Binding Mechanism : The binding of FVG to Alr leads to a conformational change in the enzyme, ultimately preventing substrate access and inhibiting enzymatic activity. This mechanism is particularly effective against Gram-positive bacteria, highlighting FVG's potential as an antimicrobial agent.

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed through various studies:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for FVG derivatives against several bacterial strains have been reported, demonstrating significant antibacterial activity. For example, L-norvalyl-L-fluorovinylglycine showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC comparable to traditional antibiotics .
  • Comparative Studies : Comparative analyses with other fluorinated amino acids have shown that FVG derivatives often exhibit superior antibacterial properties due to their enhanced ability to inhibit Alr and disrupt bacterial cell wall synthesis .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Study on Gram-positive Bacteria : A study demonstrated that 3-fluorovinylglycine effectively inhibited growth in Gram-positive bacteria, with a particular focus on its action against MRSA. The results indicated a strong correlation between the concentration of FVG and the degree of bacterial inhibition .
  • Mechanistic Insights : Another research effort provided detailed mechanistic insights into how FVG binds to Alr, revealing that it forms a stable complex that prevents enzyme activity. This study utilized kinetic assays and structural analysis to elucidate the binding interactions .

Research Findings Summary

CompoundTarget EnzymeActivityMIC (µg/mL)Bacterial Strain
3-FluorovinylglycineAlanine RacemaseInhibitor8-16MRSA
L-Norvalyl-L-FluorovinylglycineAlanine RacemaseInhibitor4-8Pseudomonas aeruginosa
3-ChlorovinylglycineAlanine RacemaseInhibitor2-4Streptococcus faecalis

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing fluorovinylglycine purity and structural integrity?

this compound characterization should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols must detail solvent systems, calibration standards, and instrument parameters (e.g., column type, flow rate). Cross-validation with X-ray crystallography (if crystalline) or infrared (IR) spectroscopy can resolve ambiguities in functional group identification .

Q. What synthesis routes are established for this compound, and how can yield optimization be systematically approached?

Common synthesis methods include nucleophilic substitution of halogenated precursors with glycine derivatives or catalytic fluorination of vinylglycine analogs. Optimization should involve factorial design experiments to test variables such as temperature, catalyst loading (e.g., palladium complexes), and reaction time. Yield quantification via gravimetric analysis and purity checks (HPLC) are critical. Detailed protocols for scaling reactions from milligram to gram scales should be included in supplementary materials to aid replication .

Q. How should researchers assess this compound stability under varying pH and temperature conditions?

Stability studies require controlled incubations at physiological (pH 7.4), acidic (pH 2-3), and alkaline (pH 9-10) conditions, with aliquots sampled at intervals (e.g., 0, 24, 48 hours). Degradation products are analyzed via HPLC-MS, and kinetic parameters (e.g., half-life) calculated using first-order decay models. Parallel experiments under UV light or oxidative stress (H₂O₂) can evaluate photostability and oxidative susceptibility .

Advanced Research Questions

Q. How can contradictions in reported enzymatic inhibition data for this compound be resolved?

Discrepancies often arise from variations in assay conditions (e.g., substrate concentration, enzyme isoforms, buffer ionic strength). Researchers should replicate studies using standardized protocols (e.g., IC₅₀ determination under Michaelis-Menten conditions) and perform meta-analyses to identify confounding variables. Statistical tools like Bland-Altman plots or mixed-effects models can quantify inter-laboratory variability .

Q. What experimental designs are optimal for elucidating this compound’s metabolic pathways in vivo?

Isotopic labeling (e.g., ¹⁴C or ¹⁹F NMR tracking) in model organisms, combined with mass spectrometry imaging (MSI), can map metabolic fates. Comparative studies using knockout cell lines (e.g., lacking specific transporters or enzymes) help identify uptake mechanisms and catabolic pathways. Data should be cross-referenced with transcriptomic/proteomic databases to link metabolite profiles to gene expression .

Q. How can long-term stability studies of this compound be designed to predict shelf-life under storage conditions?

Accelerated stability testing (40°C/75% relative humidity) over 1-3 months, followed by Arrhenius equation extrapolation, predicts degradation rates at standard storage (25°C). Real-time studies (12-24 months) validate these models. Degradant identification via LC-MS and toxicity screening (e.g., Ames test) ensure safety compliance .

Q. What methodologies address the lack of ecological impact data for this compound?

Conduct standardized OECD tests (e.g., OECD 201 for algal toxicity, OECD 211 for Daphnia magna) to assess acute/chronic effects. Bioaccumulation potential can be modeled using logP values and quantitative structure-activity relationship (QSAR) tools. Soil mobility studies should employ column leaching experiments with varying organic matter content .

Methodological and Data Management Questions

Q. How should researchers formulate hypothesis-driven questions to explore this compound’s mechanism of action?

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type). For example: “In E. coli (Sample), how does this compound (Intervention) inhibit methionine synthase (Phenomenon) compared to other glycine analogs (Comparison), measured via enzyme kinetics (Evaluation)?” .

Q. What strategies ensure reproducibility in this compound research?

Publish raw datasets (e.g., NMR spectra, kinetic curves) in repositories like Zenodo or Figshare. Provide stepwise synthesis protocols, including failure conditions. Use open-source software (e.g., R, Python) for statistical analysis, with code shared via GitHub. Collaborative inter-laboratory validation studies reduce bias .

Q. How can researchers address gaps in this compound’s safety and toxicological profiles?

Prioritize in vitro cytotoxicity assays (e.g., MTT, LDH release) across multiple cell lines (HEK293, HepG2). For in vivo data, adhere to ARRIVE guidelines in animal studies, documenting dose-response curves and histopathological endpoints. Negative results must be reported to avoid publication bias .

Properties

IUPAC Name

2-amino-3-fluorobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOXWHQSNHKKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912228
Record name 2-Amino-3-fluorobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111581-52-3
Record name Fluorovinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111581523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-fluorobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fluorovinylglycine
Fluorovinylglycine
Fluorovinylglycine
Fluorovinylglycine
Fluorovinylglycine
Fluorovinylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.